3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride
CAS No.:
Cat. No.: VC18029720
Molecular Formula: C8H11ClN2
Molecular Weight: 170.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11ClN2 |
|---|---|
| Molecular Weight | 170.64 g/mol |
| IUPAC Name | 3-(prop-2-ynylamino)cyclobutane-1-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C8H10N2.ClH/c1-2-3-10-8-4-7(5-8)6-9;/h1,7-8,10H,3-5H2;1H |
| Standard InChI Key | LUSSKAZDIULKKN-UHFFFAOYSA-N |
| Canonical SMILES | C#CCNC1CC(C1)C#N.Cl |
Introduction
3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a cyclobutane ring substituted with a prop-2-yn-1-yl amino group and a carbonitrile functional group, making it an interesting subject for chemical research and synthesis.
Synthesis Methods
The synthesis of 3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride involves several steps, often starting with the reaction of cyclobutanone with propargyl bromide in the presence of a base. The introduction of sodium cyanide is crucial for forming the carbonitrile group. Solvents like tetrahydrofuran (THF) are commonly used, and the reaction temperature typically ranges from 0°C to room temperature.
Synthesis Steps:
-
Initial Reaction: Cyclobutanone reacts with propargyl bromide.
-
Base Addition: A base is added to facilitate the reaction.
-
Cyanide Introduction: Sodium cyanide is introduced to form the carbonitrile group.
-
Purification: The product is purified to achieve the desired purity level.
Chemical Reactivity
The compound's reactivity is primarily attributed to its amino and carbonitrile groups. Potential reactions include:
-
Oxidation: Conversion to carboxylic acids using oxidizing agents.
-
Reduction: Conversion of the nitrile group to an amine.
-
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Reaction Types:
| Reaction Type | Description |
|---|---|
| Oxidation | Formation of carboxylic acids using oxidizing agents like potassium permanganate. |
| Reduction | Conversion of the nitrile group to an amine using hydrogen gas and palladium catalysts. |
| Substitution | Introduction of different functional groups through nucleophilic substitution reactions. |
Biological and Medicinal Applications
3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride is studied for its potential biological activities, including interactions with enzymes and receptors. Its unique structure makes it a candidate for medicinal chemistry research, particularly in developing new therapeutic agents.
Potential Applications:
-
Chemistry: Building block for synthesizing complex organic molecules.
-
Biology: Studied for interactions with biological targets.
-
Medicine: Investigated as a pharmaceutical intermediate.
-
Industry: Used in producing specialty chemicals and materials.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Aminocyclobutane-1-carbonitrile hydrochloride | Cyclobutane ring, amino group | Simpler structure |
| (Prop-2-en-1-yl)cyclobutane | Cyclobutane ring, propene substitution | Lacks carbonitrile functionality |
| 1-(Prop-2-en-1-yl)cyclobutane | Cyclobutane ring with allyl group | Different functional group |
| 3-Aminocyclohexane | Cyclohexane ring, amino group | Larger ring system |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume